Cas no 82979-45-1 (Methyl 2-chloro-2-cyclopropylideneacetate)

Methyl 2-chloro-2-cyclopropylideneacetate structure
82979-45-1 structure
Product Name:Methyl 2-chloro-2-cyclopropylideneacetate
CAS-Nr.:82979-45-1
MF:C6H7ClO2
MW:146.571581125259
MDL:MFCD20484694
CID:679813
PubChem ID:370750
Update Time:2025-05-27

Methyl 2-chloro-2-cyclopropylideneacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 2-chloro-2-cyclopropylideneacetate
    • Acetic acid, chlorocyclopropylidene-, methyl ester
    • NSC644273
    • Methyl chloro(cyclopropylidene)acetate
    • C6H7ClO2
    • JHISBEHOSHGCCJ-UHFFFAOYSA-N
    • 2821AC
    • FCH1605728
    • NCI60_015010
    • AK114341
    • methyl 2-chloro-2-cyclopropylidene-acetate
    • ST2407146
    • AX8219376
    • Chlorocyclopropylideneacetic acid methyl ester
    • Acetic acid, chlorocyclopropylidene-, methyl ester (9CI)
    • NSC 644273
    • DTXCID10278415
    • DTXSID20327302
    • methyl2-chloro-2-cyclopropylideneacetate
    • CHEMBL1979563
    • CS-13022
    • DA-02543
    • CS-W022804
    • AKOS016009708
    • SCHEMBL1036402
    • 82979-45-1
    • NSC-644273
    • MDL: MFCD20484694
    • Inchi: 1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3
    • InChI-Schlüssel: JHISBEHOSHGCCJ-UHFFFAOYSA-N
    • Lächelt: O=C(/C(=C1\CC\1)/Cl)OC

Berechnete Eigenschaften

  • Genaue Masse: 146.0134572g/mol
  • Monoisotopenmasse: 146.0134572g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 166
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26.3
  • XLogP3: 1.3

Methyl 2-chloro-2-cyclopropylideneacetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76910-250mg
Methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1
250mg
¥7132.0 2021-09-08
Apollo Scientific
OR918325-100mg
Methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 95%
100mg
£171.00 2024-05-23
Apollo Scientific
OR918325-250mg
Methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 >98%
250mg
£858.00 2023-08-31
Chemenu
CM201003-1g
methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 95%
1g
$1399 2022-08-31
Chemenu
CM201003-100mg
methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 95%
100mg
$179 2023-02-17
Chemenu
CM201003-250mg
methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 95%
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eNovation Chemicals LLC
Y0985792-1g
Methyl 2-chloro-2-cyclopropylideneacetate
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eNovation Chemicals LLC
D477645-1g
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eNovation Chemicals LLC
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Methyl 2-chloro-2-cyclopropylideneacetate
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CM201003-1g
methyl 2-chloro-2-cyclopropylideneacetate
82979-45-1 95%
1g
$1399 2021-08-05

Methyl 2-chloro-2-cyclopropylideneacetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water
Referenz
A new concept for the total synthesis of illudin M and structure-related sesquiterpenes
Kohlstruk, Stephan, 1992, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
New cyclopropyl building blocks for organic synthesis. 3. A convenient general access to methyl 2-chloro-2-cyclopropylidenacetates, reactive Michael acceptors and cycloaddends
Liese, Thomas; et al, Synthesis, 1988, (1), 25-32

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Methanol ,  Water
Referenz
Sequential reactions on 2-chlorocyclopropylidene acetates as a highly efficient route to new amino acids with cyclopropyl groups
Tamm, Markus, 1997, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane
Referenz
Methyl 2-chloro-2-cyclopropylideneacetate
Liese, Thomas; et al, Organic Syntheses, 1990, 69, 148-53

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Hydrochloric acid ,  Thionyl chloride Solvents: 1,2-Dichloroethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
New Applications of Methyl 2-chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles
Dalai, Suryakanta, 2005, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
1.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
1.3 20 °C; 1 h, 20 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate
3.1 Reagents: Potassium hydroxide
4.1 Solvents: Dichloromethane
Referenz
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
4.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
4.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
4.3 20 °C; 1 h, 20 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
New Applications of Methyl 2-chloro-2-cyclopropylideneacetate Towards the Synthesis of Biologically Important Heterocycles
Dalai, Suryakanta, 2005, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
New ring strain-activated synthesis units: general access to 2-chloro-2-cyclopropylidenacetates
Liese, Thomas; et al, Angewandte Chemie, 1982, 94(10),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
Referenz
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
2.1 Reagents: Potassium hydroxide
3.1 Solvents: Dichloromethane
Referenz
New alpha-substituted alpha-cyclopropylidene acetate: Highly reactive Michael acceptors as building blocks for organic synthesis
Seyed-Mahdavi, Fereydoun, 1986, , ,

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
3.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
2.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
2.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
2.3 20 °C; 1 h, 20 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
4.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
3.1 Reagents: Thionyl chloride Solvents: 1,2-Dichloroethane ;  rt; 60 min, reflux
3.2 Reagents: Chlorosuccinimide Catalysts: Hydrochloric acid ;  rt; 12 h, 90 °C
3.3 20 °C; 1 h, 20 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, 0 °C
Referenz
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ,  Water
5.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Methyl 2-chloro-2-cyclopropylideneacetate Raw materials

Methyl 2-chloro-2-cyclopropylideneacetate Preparation Products

Methyl 2-chloro-2-cyclopropylideneacetate Lieferanten

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(CAS:82979-45-1)Methyl 2-chloro-2-cyclopropylideneacetate
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Menge:100mg/250mg/1g
Reinheit:99%
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Amadis Chemical Company Limited
(CAS:82979-45-1)Methyl 2-chloro-2-cyclopropylideneacetate
A864320
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):187.0/338.0/1034.0
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